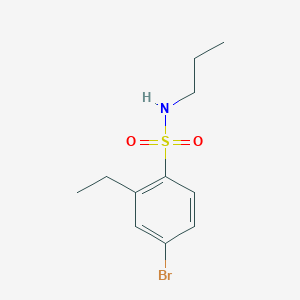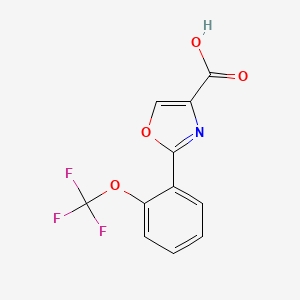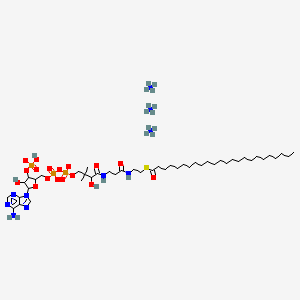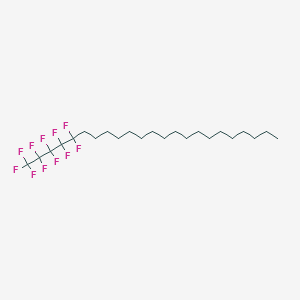
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is a fluorinated organic compound with the molecular formula C6H10F4O. It is known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound is characterized by the presence of multiple fluorine atoms, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- typically involves the reaction of fluorinated alcohols with appropriate alkylating agents. One common method is the reaction of 2,2,3,3-tetrafluoro-1-propanol with isopropyl bromide under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the safety of the operators. The production methods are designed to maximize yield and purity while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated ketones, while substitution reactions can produce a variety of fluorinated ethers.
Aplicaciones Científicas De Investigación
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis due to its stability and reactivity.
Biology: The compound is studied for its potential use in biological imaging and as a fluorinated probe.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceuticals.
Mecanismo De Acción
The mechanism by which Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- exerts its effects involves interactions with various molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with biological molecules, affecting their structure and function. These interactions can influence enzymatic activity, protein folding, and membrane permeability.
Comparación Con Compuestos Similares
Similar Compounds
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: Similar in structure but with different alkyl groups.
2,2,3,3-Tetrafluoro-1-propanol: A precursor in the synthesis of the target compound.
1,1,2,2-Tetrafluoro-3-methoxypropane: Another fluorinated ether with distinct properties.
Uniqueness
Propane, 1,1,2,2-tetrafluoro-3-(1-methylethoxy)- is unique due to its specific arrangement of fluorine atoms and alkyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and ability to form strong hydrogen bonds make it valuable in various applications.
Propiedades
Número CAS |
88998-57-6 |
|---|---|
Fórmula molecular |
C6H10F4O |
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
1,1,2,2-tetrafluoro-3-propan-2-yloxypropane |
InChI |
InChI=1S/C6H10F4O/c1-4(2)11-3-6(9,10)5(7)8/h4-5H,3H2,1-2H3 |
Clave InChI |
AJYUHNNHKGHLPY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2S)-1-(Cyclopropanesulfonyl)pyrrolidin-2-yl]methanol](/img/structure/B12080695.png)


![[6,9-Difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12080725.png)
![4,7-Bis(5-bromothiophen-2-yl)-2lambda4delta2-benzo[1,2-c;4,5-c']bis[1,2,5]thiadiazol](/img/structure/B12080728.png)

![7-[3-[[2-hydroxy-3-[(2-methyl-1H-indol-4-yl)oxy]propyl]amino]butyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12080741.png)


![{1-[(4-Bromo-3-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B12080770.png)



